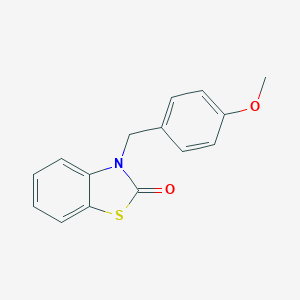
3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxybenzyl group attached to the benzothiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base intermediate undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-benzyl)-3H-benzothiazol-2-one.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4-Methoxybenzaldehyde: A key starting material in the synthesis of 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one.
Benzothiazole: The core structure shared by many related compounds.
Uniqueness
This compound is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzothiazole derivatives and suitable for specialized applications.
生物活性
3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one is a compound belonging to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data tables to illustrate its pharmacological potential.
Chemical Structure and Properties
The structure of this compound features a benzothiazole core with a methoxy-substituted benzyl group. This unique configuration may enhance its interaction with biological targets, influencing its efficacy and selectivity in various assays.
Biological Activity Overview
Research indicates that compounds within the benzothiazole class exhibit a range of biological activities:
- Antimicrobial Activity : Many benzothiazole derivatives show effectiveness against bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar scaffolds are known to modulate inflammatory pathways.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against various strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various cell lines. The compound has shown promising antiproliferative effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been assessed using various in vitro models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. Studies suggest that the methoxy group may enhance lipophilicity, facilitating better membrane penetration and target engagement.
Case Studies
- Anticancer Study : In a study investigating the effects of benzothiazole derivatives on cancer cells, this compound was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : A comparative study of various benzothiazole derivatives demonstrated that this compound exhibited superior antibacterial activity against E. faecalis compared to other tested compounds.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZFKZXERZAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













